2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their wide range of biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted quinazolines, reduced alcohols, and oxidized quinazoline derivatives. These products have various applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 4-Oxo-3,4-dihydroquinazoline-2-carbonitrile
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H4ClN3O |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-5-carbonitrile |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-6-3-1-2-5(4-11)7(6)8(14)13-9/h1-3H,(H,12,13,14) |
InChI Key |
JDPCOODWYFMWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.